Product packaging for Loxiglumide(Cat. No.:CAS No. 107097-80-3)

Loxiglumide

Cat. No.: B1675256
CAS No.: 107097-80-3
M. Wt: 461.4 g/mol
InChI Key: QNQZBKQEIFTHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loxiglumide is an organic molecular entity.
cholecystokinin receptor antagonist;  RN refers to (+-)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30Cl2N2O5 B1675256 Loxiglumide CAS No. 107097-80-3

Properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057615
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107097-80-3
Record name Loxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107097-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Loxiglumide: Foundational Academic Investigations

Receptor Pharmacology and Selectivity Profiling

Loxiglumide's primary mechanism of action is its interaction with cholecystokinin (B1591339) (CCK) receptors. Pharmacological studies have focused on defining its binding affinities, its selectivity for receptor subtypes, and the nature of its antagonistic activity.

Cholecystokinin Receptor Subtype Affinities

This compound demonstrates a marked selectivity for the cholecystokinin type 1 (CCK1) receptor, formerly known as the CCK-A receptor, over the cholecystokinin type 2 (CCK2) receptor, also known as the CCK-B/gastrin receptor. drugbank.com This selectivity has been quantified through radioligand displacement assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptors by 50% (IC50).

Research has shown that this compound inhibits the binding of ¹²⁵I-CCK-8 to CCK1 receptors in rat pancreatic and bovine gallbladder membranes with IC50 values of 195 nmol/L and 77.1 nmol/L, respectively. drugbank.com In contrast, its affinity for CCK2/gastrin receptors is significantly lower, with IC50 values of 12,363 nmol/L and 15,455 nmol/L for inhibiting ¹²⁵I-CCK-8 binding to guinea pig cerebral cortex membranes and parietal cells. drugbank.com Furthermore, it inhibited ¹²⁵I-gastrin binding to guinea pig parietal cells with an IC50 value of 6,134 nmol/L. drugbank.com These findings indicate that this compound's affinity for the CCK1 receptor is at least 63 times greater than its affinity for CCK2/gastrin receptors. drugbank.com The CCK1 receptor itself has a high affinity for sulfated CCK analogues, while the CCK2 receptor binds both gastrin and CCK with similar high affinity. nih.govnih.gov

Receptor SubtypeTissue/Cell TypeRadioligandIC50 (nmol/L)
CCK1 (CCK-A)Rat Pancreatic Membranes125I-CCK-8195
CCK1 (CCK-A)Bovine Gallbladder Membranes125I-CCK-877.1
CCK2 (CCK-B)Guinea Pig Cerebral Cortex Membranes125I-CCK-812,363
CCK2 (CCK-B)/GastrinGuinea Pig Parietal Cells125I-CCK-815,455
GastrinGuinea Pig Parietal Cells125I-Gastrin6,134

Competitive Antagonism Mechanisms

This compound functions as a competitive antagonist at the CCK1 receptor. drugbank.compatsnap.com This mechanism involves the molecule binding to the receptor at the same site as the endogenous agonist, cholecystokinin, thereby preventing CCK from binding and activating the receptor. mdpi.com Functional studies have demonstrated that this compound causes a parallel rightward shift in the concentration-response curve for CCK-8-induced muscle contractions in isolated guinea pig gallbladder, without reducing the maximum response. drugbank.com This is a characteristic feature of competitive antagonism.

The potency of this competitive antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For dexthis compound (B1670345), the pharmacologically active enantiomer of this compound, the pA2 value for the inhibition of CCK-8-induced gallbladder contractions in isolated human gallbladder was determined to be 6.95. nih.gov In rat pancreatic acinar cells, Schild analysis yielded a pA2 value for dexthis compound of 6.41. nih.gov This confirms its potent and competitive antagonistic properties at the CCK1 receptor.

Enantiomeric Pharmacological Differentiation

This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers (mirror-image isomers), the (R)- and (S)-forms. nih.gov Pharmacological activity resides almost exclusively in the (R)-enantiomer, which is known as dexthis compound. drugbank.comnih.gov Dexthis compound is approximately twice as potent as the racemic this compound mixture, while the (S)-enantiomer is largely inactive. nih.gov As the active isomer, dexthis compound retains all the pharmacological properties of this compound but with greater potency. drugbank.com It is a potent and highly selective CCK1 receptor antagonist. nih.gov

Signal Transduction Pathways and Intracellular Mechanisms

By blocking the CCK1 receptor, this compound modulates the downstream intracellular signaling cascades that are normally initiated by CCK binding. The CCK1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC). nih.govnih.gov

Calcium Mobilization Modulation

The activation of phospholipase C by the CCK1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and increasing the intracellular free calcium concentration. nih.gov

As a competitive antagonist, this compound prevents CCK from activating this cascade. By blocking the receptor, this compound inhibits the Gq/11-PLC-IP3 pathway, thereby preventing the CCK-induced release of calcium from intracellular stores. Studies on the closely related and specific CCK1 receptor antagonist lorglumide (B1675136) have shown that it effectively inhibits CCK-8-induced increases in intracellular calcium concentration. nih.gov This provides a clear mechanistic model for how this compound modulates cellular function by preventing the calcium signaling that normally follows CCK1 receptor activation.

Protein Kinase C Pathway Interactions

The second messenger diacylglycerol (DAG), produced alongside IP3 following PLC activation, functions to activate Protein Kinase C (PKC), another key component of the CCK1 receptor signaling pathway. nih.gov PKC is a family of serine/threonine kinases that phosphorylate a variety of cellular proteins, leading to diverse physiological responses such as enzyme secretion and smooth muscle contraction. jci.org

This compound's antagonism of the CCK1 receptor prevents the CCK-stimulated production of DAG. nih.gov Consequently, this compound blocks the subsequent activation of the PKC signaling pathway. This inhibition of PKC activity is a critical aspect of its mechanism of action, preventing the cellular responses that are dependent on this pathway. For example, in some systems, CCK-induced activation of the ERK cascade (a mitogen-activated protein kinase pathway) is dependent on PKC activation, a process that would be inhibited by this compound. nih.gov

Matrix Metalloproteinase Activity Regulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a crucial role in processes such as tissue remodeling, angiogenesis, and tumor cell invasion. Research into the effects of this compound has revealed its capacity to modulate the activity of these enzymes, particularly in the context of pancreatic cancer.

One study investigated the effect of this compound on the invasiveness of two human pancreatic cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in the invasiveness of these cancer cells. This reduction in invasive potential was directly correlated with a decrease in both the expression and activity of Matrix Metalloproteinase-9 (MMP-9) in the cell supernatants mdpi.com.

Endogenous Hormonal System Interactions

This compound's primary mechanism of action is the competitive blockade of CCK-A receptors, which has profound and diverse effects on the endogenous hormonal system. By inhibiting the action of CCK, this compound has become an invaluable tool for elucidating the regulatory pathways of several key gastrointestinal hormones.

Cholecystokinin (CCK) is a peptide hormone released from endocrine cells in the small intestine in response to nutrients, particularly fats and proteins. It plays a central role in digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.

This compound acts as a potent and specific competitive antagonist at the CCK-A receptor researchgate.net. By blocking this receptor, this compound effectively abolishes the biological actions of CCK. For instance, intravenous infusion of this compound has been shown to completely inhibit meal-stimulated gallbladder emptying physiology.orgmaastrichtuniversity.nl.

An important consequence of this receptor blockade is its effect on the feedback regulation of CCK secretion. Under normal physiological conditions, the presence of bile acids and pancreatic enzymes in the duodenum provides a negative feedback signal that inhibits further CCK release. By blocking CCK's ability to stimulate pancreatic and biliary secretion, this compound interrupts this feedback loop. This leads to a significant, compensatory increase in the plasma concentration of CCK, with levels measured by radioimmunoassay being up to 7.3-fold higher during this compound infusion compared to placebo dntb.gov.ua. Despite this dramatic rise in immunoreactive CCK levels, the biological activity of circulating CCK is effectively neutralized by the presence of the antagonist physiology.orgmaastrichtuniversity.nl.

Peptide YY (PYY) is a hormone released from L-cells in the distal small intestine and colon in response to feeding, contributing to satiety and slowing gastric emptying. Foundational research indicates that the release of PYY is, in part, mediated by the action of CCK.

Studies have demonstrated that CCK can stimulate the release of PYY. In an isolated, vascularly perfused rat colon model, the infusion of CCK-8 (a bioactive fragment of CCK) led to a parallel increase in PYY release into the portal effluent. The introduction of this compound significantly blunted this effect; PYY release during CCK infusion was markedly decreased in the presence of the CCK-A receptor antagonist nih.gov. Further research in human subjects has corroborated this link. The administration of dexthis compound, the active R-isomer of this compound, was found to abolish the stimulatory effect of intraduodenal long-chain fatty acids on PYY release, reinforcing the concept that CCK acts as a proximal mediator for PYY secretion via CCK-1 (CCK-A) receptors physiology.org.

Pancreatic Polypeptide (PP) is a hormone secreted by the F cells of the pancreatic islets, primarily in response to food intake. Its secretion is regulated by a complex interplay of neural and hormonal signals. Studies utilizing this compound have been instrumental in clarifying the role of CCK in this process.

Research has consistently shown that this compound significantly inhibits PP secretion. In human volunteers, the administration of this compound markedly reduced the postprandial PP response to a mixed liquid meal nih.gov. The integrated PP release was suppressed by 55-65% during this compound infusion compared to placebo dntb.gov.ua. Further investigations focusing on the intestinal phase of digestion found that this compound abolished PP secretion stimulated by the perfusion of a meal or an amino acid mixture directly into the duodenum nih.govjnmjournal.org. These findings establish that endogenous CCK, acting via CCK-A receptors, is a crucial physiological stimulator of postprandial PP release nih.govjnmjournal.org.

The role of CCK as an incretin (B1656795)—a gut hormone that enhances glucose-stimulated insulin (B600854) secretion—has been a subject of investigation. Studies employing this compound have provided critical insights, suggesting that CCK's role in insulin regulation is indirect.

Direct measurements of insulin secretion rates, using C-peptide as a proxy, have shown that this compound does not alter insulin secretion in response to intraduodenal nutrient stimulation physiology.org. This indicates that CCK does not function as a major incretin hormone in humans dntb.gov.uanih.govphysiology.org.

However, this compound can secondarily influence postprandial insulin profiles. By blocking CCK's action on the exocrine pancreas, this compound inhibits the secretion of digestive enzymes. This can lead to the maldigestion of nutrients, particularly protein. In one study, when a mixture of glucose and protein was infused into the duodenum without supplemental pancreatic enzymes, this compound administration led to a significantly smaller rise in plasma amino acids. This reduction in circulating amino acids was, in turn, associated with a reduced increment in insulin concentrations physiology.org. This effect is attributed to a change in insulin's metabolic clearance rather than a direct impact on its secretion physiology.org.

Loxiglumide in Gastrointestinal Physiological Regulation

Gallbladder Motility and Function

Cholecystokinin (B1591339) is recognized as the main hormonal regulator of gallbladder motility and contraction researchgate.netphysiology.orgnih.govnih.gov. By blocking CCK1 receptors, loxiglumide directly impacts these functions researchgate.netphysiology.orgnewdrugapprovals.org.

Postprandial Gallbladder Emptying Inhibition

Studies in humans have demonstrated that this compound significantly inhibits postprandial gallbladder emptying researchgate.netphysiology.orgnih.govnih.govresearchgate.net. Following a meal, CCK is released, stimulating gallbladder contraction and bile release newdrugapprovals.orgnih.gov. This compound counteracts this effect by blocking the CCK1 receptors on gallbladder smooth muscle researchgate.netphysiology.org.

Research findings illustrate a dose-dependent inhibition of meal-induced gallbladder emptying by this compound. For instance, one study showed that in healthy volunteers, the maximal gallbladder emptying after a standard meal was approximately 71.1% in control conditions. During infusion of this compound at 2.5 mg/kg/h, this was reduced to about 39.2%, and at 5.0 mg/kg/h, it was further reduced to approximately 17.3% nih.govresearchgate.net. A higher dose of 7.5 mg/kg/h was capable of preventing any postprandial gallbladder emptying nih.govresearchgate.net. Oral administration of this compound has also been shown to inhibit postprandial gallbladder contraction nih.gov.

This compound Infusion Rate (mg/kg/h)Maximal Postprandial Gallbladder Emptying (% of basal volume)Citation
Control (Saline)71.1 ± 3.3 nih.govresearchgate.net
2.539.2 ± 1.8 nih.govresearchgate.net
5.017.3 ± 5.9 nih.govresearchgate.net
7.5~0 nih.govresearchgate.net

Acute intravenous infusion of this compound completely inhibited gallbladder contraction in response to an intraduodenal liquid meal physiology.org. After 7 days of oral treatment, meal-stimulated gallbladder contraction was also completely inhibited, with gallbladder volume even increasing postprandially physiology.org.

Caerulein-Induced Gallbladder Contraction Antagonism

Caerulein (B1668201), a decapeptide structurally and functionally similar to CCK, is known to stimulate smooth muscle, including gallbladder contraction nih.govwikipedia.orgctdbase.org. This compound competitively antagonizes caerulein-induced gallbladder contraction by blocking CCK1 receptors researchgate.netnih.govresearchgate.net.

Studies have shown that this compound abolishes the gallbladder response to caerulein infusion in a dose-dependent manner researchgate.netnih.govresearchgate.net. An infusional rate of 2.5 mg/kg/h of this compound was found to abolish the gallbladder response even to maximal doses of caerulein, while a rate of 1.0 mg/kg/h counteracted the effect of lower caerulein doses nih.govresearchgate.net. This competitive antagonism highlights this compound's specificity for the CCK1 receptor researchgate.netphysiology.orgnih.gov.

Fasting Gallbladder Volume Alterations

Research indicates that this compound can influence fasting gallbladder volume researchgate.netphysiology.orgnih.govbiorxiv.orgplos.org. Blockade of CCK1 receptors with this compound has been shown to increase fasting gallbladder volume researchgate.netphysiology.orgnih.govbiorxiv.orgplos.org.

In one study, basal gallbladder volume increased by 68% during acute intravenous this compound infusion and by 137% after 7 days of oral treatment physiology.org. This suggests that endogenous CCK plays a role in regulating fasting gallbladder tone, and its receptor blockade by this compound leads to gallbladder filling nih.govbiorxiv.orgplos.org.

ConditionBasal Gallbladder Volume (ml)Citation
Saline Control28.5 nih.gov
This compound Infusion (Acute)40 researchgate.netnih.gov
This compound Infusion (Acute)Increased by 68% physiology.org
This compound Treatment (7 days oral)Increased by 137% physiology.org

Gastric Function and Emptying Dynamics

CCK also plays a role in regulating gastric function, including gastric emptying newdrugapprovals.orgnih.govjci.orgnih.govkarger.comjci.org. This compound, as a CCK1 receptor antagonist, can influence these processes newdrugapprovals.orgnih.govnih.gov.

Gastric Emptying Rate Modulation

The effect of this compound on gastric emptying rate has been investigated, with findings suggesting it can accelerate gastric emptying, particularly of liquid meals newdrugapprovals.orgnih.govnih.gov. CCK is known to delay gastric emptying, and blocking its receptor with this compound counteracts this inhibitory effect newdrugapprovals.orgnih.govjci.orgnih.govkarger.comjci.org.

Studies have shown that this compound significantly accelerated the gastric emptying rate of liquid mixed meals and glucose meals newdrugapprovals.orgnih.govnih.gov. One study reported that this compound accelerated the gastric emptying rates of a mixed meal and a pure glucose meal by approximately 40% nih.gov. However, the effect on solid meal emptying may be less pronounced or absent nih.govnih.gov.

Meal TypeEffect of this compound on Gastric Emptying RateCitation
Liquid Mixed MealAccelerated (approx. 40%) newdrugapprovals.orgnih.govnih.gov
Glucose MealAccelerated (approx. 40%) nih.govnih.gov
Solid-Liquid MealNo significant effect nih.gov
Guar Meal (does not release CCK)Not influenced nih.gov

Gastric Antral Smooth Muscle Contractility

This compound's influence on gastric antral smooth muscle contractility has also been examined. The gastric antrum is a key region for regulating gastric emptying through its contractile activity.

In vitro studies using isolated human alimentary muscle strips have shown that this compound inhibits the contractile responses to CCK-8 in a dose-dependent manner, indicating its competitive antagonism at CCK-A receptors on smooth muscle scite.ai. Studies in rats have also demonstrated that CCK-8 causes contraction of antrum smooth muscle cells, and this effect is blocked by this compound wjgnet.com. The contractile effect of CCK-8 on gastric antral smooth muscle cells involves an increase in intracellular calcium concentration wjgnet.comkarger.com.

Data from a study on rat gastric antral strips showed that CCK-8 significantly increased the mean contractile amplitude of circular muscle and the frequency of longitudinal muscle karger.com. These effects were suppressed by dexthis compound (B1670345), the active enantiomer of this compound, further supporting the role of CCK1 receptors in mediating gastric antral contractions researchgate.netkarger.comresearchgate.net.

Gastric Secretion Control Mechanisms

Cholecystokinin is involved in the complex regulation of gastric secretion. Studies using this compound have provided insights into the role of endogenous CCK in this process. This compound has been shown to markedly increase the secretion of gastric lipase (B570770) (HGL), pepsin, and acid. physiology.org Concurrently, it distinctly reduces human pancreatic lipase (HPL) outputs. physiology.org

Research indicates that blockade of CCK-A receptors by this compound can convert cholecystokinin octapeptide (CCK-8) into a potent acid secretagogue and augment postprandial gastrin secretion. nih.gov CCK-8, when combined with gastrin-17, has been observed to inhibit gastrin-induced acid output. nih.gov This suggests that a CCK-mediated stimulation of paracrine somatostatin (B550006) secretion may contribute to the inhibition of parietal and gastrin cells in humans. nih.gov

In studies involving the intravenous infusion of this compound, meal-stimulated integrated plasma CCK-immunoreactive concentrations were significantly higher, while plasma CCK-like bioactivity was undetectable, indicating effective inhibition of circulating CCK's biological effects. nih.govphysiology.orgkarger.com

Intestinal Transit and Motility

This compound influences intestinal transit and motility by interfering with CCK-mediated regulatory pathways. CCK-A receptor antagonists like this compound target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility. drugbank.com

Small Intestinal Transit Assessment

Studies investigating the effect of this compound on small intestinal transit time have yielded varying results. In one placebo-controlled study in healthy young men, no effect of this compound was found on small-bowel transit time, as assessed using a double-indicator technique. nih.gov However, another study using intravenous infusion of this compound observed an augmented mouth-to-cecum transit time (MCTT) by 24%. physiology.org

Intestinal Sensitivity to Distension

CCK is involved in modulating sensations induced by gastric distension. wjgnet.com CCK-A antagonists like dexthis compound target receptors in the gastrointestinal system to modulate intestinal sensitivity to distension. drugbank.com Dexthis compound has been shown to decrease gastric compliance and symptom scores during gastric distension and appeared to reduce patients' sensitivity to distension in studies involving functional dyspepsia patients. bioworld.com It has also been shown to increase the tolerance to intestinal gas. nih.gov

Central and Peripheral Neural Pathway Modulation

This compound's effects on gastrointestinal function are mediated, in part, through the modulation of central and peripheral neural pathways, particularly those involving the vagus nerve.

Vagal Afferent Fiber Involvement

CCK transmits satiation information through CCK-A receptors located on vagal afferents. researchgate.net The peripheral effects of CCK, such as the inhibition of food intake, are transmitted by afferent vagal fibers reaching the brain. physiology.orgphysiology.org Studies in rats have suggested that the satiety effects involve the vagus nerve and that the peripheral effects of CCK are transmitted by afferent vagal fibers. physiology.orgphysiology.org

Exogenous administration of CCK initiates action potentials in vagal afferent nerve fibers via CCK1 receptors. nih.gov Inhibition of gastric emptying, gastric acid secretion, and stimulation of pancreatic exocrine secretion are mediated via this CCK1R-dependent vagal afferent pathway. nih.gov

Enteric Nervous System Interactions

This compound's primary interaction with the enteric nervous system occurs through its antagonism of CCK1 receptors located on enteric neurons. The enteric nervous system (ENS) is a complex network of neurons embedded in the gastrointestinal tract wall, capable of functioning independently but also modulated by the central nervous system and gut hormones like CCK physiology.orgjci.org.

Research findings indicate that CCK, acting via CCK1 receptors, influences enteric neuronal activity, which in turn affects gut motility and secretion jnmjournal.orgnih.gov. This compound, by blocking these receptors, can counteract the effects of CCK on these neurons. For instance, studies have shown that CCK stimulates colonic motility, and this effect can be significantly inhibited by this compound jnmjournal.orgjnmjournal.org. This suggests that a portion of CCK's effect on colonic motility is mediated through CCK1 receptors on enteric neurons, and this compound interferes with this pathway jnmjournal.orgnih.gov.

Furthermore, the interaction between CCK and the enteric nervous system can involve the release of other neurotransmitters or neuromodulators. Some research suggests that CCK-induced colonic motility might be partly mediated by the release of peptide YY (PYY), and this process can be influenced by cholinergic input jnmjournal.orgjnmjournal.org. This compound has been shown to inhibit CCK-stimulated PYY release, indicating an interaction within the enteric neural circuits that regulate hormone release and subsequent motor responses jnmjournal.org.

The effects of this compound on gastric emptying also highlight its interaction with neural pathways. CCK is known to delay gastric emptying, mediated significantly by the activation of vagal afferent fibers which express CCK1 receptors nih.govnih.gov. These vagal afferents synapse with neurons in the brainstem, which then influence gastrointestinal function through efferent pathways, including those involving the ENS frontiersin.org. By blocking CCK1 receptors on vagal afferents, this compound can accelerate gastric emptying, demonstrating its impact on this neurally mediated reflex nih.govnih.gov.

Studies using this compound have helped to elucidate the relative contributions of cholinergic and CCK-mediated regulation of gastrointestinal motility. For example, in the antro-pyloro-duodenal region, both cholinergic input and endogenous CCK are significant regulators of motility in the intestinal phase. This compound studies suggest that CCK primarily interacts with receptors on cholinergic neurons in the antropyloric region, influencing motility through this neural pathway nih.gov.

The complexity of these interactions is further underscored by findings that the distribution of CCK1 receptors in the gut is not uniform, with a notable presence in the myenteric plexus, suggesting that the myenteric plexus is a primary target for CCK's actions on colonic motility jnmjournal.org. This compound's ability to block these receptors within the myenteric plexus directly impacts the neural control of colonic contractions jnmjournal.org.

Data regarding the effects of this compound on gastrointestinal motility and its implication for enteric nervous system interaction can be summarized as follows:

Gastrointestinal RegionEffect of CCKEffect of this compoundProposed Enteric Nervous System InteractionRelevant Research Finding
ColonStimulates motilityInhibits CCK-stimulated motilityCCK acts via CCK1 receptors on myenteric plexus neurons; involves PYY release and cholinergic input.CCK-8 induced colonic motility inhibited by this compound and atropine; this compound inhibits CCK-stimulated PYY release. jnmjournal.orgjnmjournal.org
Gastric EmptyingDelays gastric emptyingAccelerates gastric emptyingCCK activates vagal afferents with CCK1 receptors, influencing gastric function via brain-gut axis and potentially ENS.This compound accelerates gastric emptying of fatty meals. nih.govnih.govphysiology.org
Antro-pyloro-duodenal region (intestinal phase)Stimulates motilityInhibits CCK-mediated stimulationCCK interacts with receptors on cholinergic neurons in the antropyloric region.This compound inhibits CCK-mediated motility; suggests CCK acts on cholinergic neurons in this region. nih.gov

This table illustrates how this compound's antagonistic action at CCK1 receptors interferes with the normal signaling pathways involving CCK and the enteric nervous system, thereby modulating gastrointestinal physiological processes.

Loxiglumide in the Regulation of Satiety and Eating Behavior

Hunger and Calorie Intake Modulation

Research indicates that Loxiglumide influences subjective feelings of hunger and modulates calorie intake in humans. Studies involving intravenous infusion of this compound in healthy volunteers have demonstrated an increase in reported hunger levels and a significant, albeit modest, increase in calorie consumption. For instance, one study observed that this compound infusion led to subjects experiencing more hunger and delayed fullness compared to saline infusion. researchgate.netphysiology.orgphysiology.orgnih.gov This was accompanied by a significant increase in calorie intake, reported as a 10% increase in one study, although the increase in the amount of food eaten was not always statistically significant (e.g., a 7% increase that was not statistically significant in one trial). researchgate.netphysiology.orgphysiology.orgnih.gov

The following table summarizes typical findings regarding this compound's impact on hunger and calorie intake:

Treatment (Infusion)Effect on Hunger FeelingsEffect on Fullness FeelingsEffect on Calorie IntakeEffect on Food Intake (Amount)
This compoundIncreasedDelayed/ReducedIncreased (Significant)Increased (Often Not Statistically Significant)
Saline (Control)BaselineBaselineBaselineBaseline

Note: This table is intended to represent data commonly found in research studies and is based on findings where this compound was compared to a placebo (saline) infusion in healthy subjects. Specific percentage changes and statistical significance levels may vary between studies.

These findings suggest that by blocking CCK-A receptors, this compound interferes with the natural signals that contribute to feeling full, thereby promoting increased food and calorie consumption. researchgate.netphysiology.orgphysiology.orgnih.gov

Satiety Signal Transduction

Satiety signaling involves a complex interplay between gastrointestinal hormones, neural pathways, and the brain. CCK, released from the duodenal mucosa in response to nutrient ingestion, particularly fat and protein, acts as a key signal to terminate a meal. nih.govpatsnap.comnih.govnih.gov This signal is primarily transduced through the activation of CCK-A receptors, which are predominantly located on peripheral tissues, including vagal afferent nerves in the gastrointestinal tract. patsnap.comnih.govnih.gov These vagal afferents transmit signals to the brainstem, contributing to the sensation of satiety. nih.govnih.gov

This compound, as a selective CCK-A receptor antagonist, functions by competitively binding to these receptors, preventing endogenous CCK from exerting its effects. patsnap.comnih.gov This blockade disrupts the normal transduction of the CCK-mediated satiety signal from the gut to the brain. patsnap.comnih.gov By inhibiting this pathway, this compound effectively diminishes the physiological signal that contributes to meal termination and the feeling of fullness. researchgate.netphysiology.orgphysiology.orgnih.govpatsnap.comnih.gov

Exogenous Cholecystokinin (B1591339) Effects Counteraction

Studies utilizing exogenous administration of CCK or its active fragments, such as CCK-8, have demonstrated their ability to induce satiety and reduce food intake in humans. physiology.org this compound has been shown to counteract these effects, providing direct evidence of its antagonistic action at CCK-A receptors in a physiological context. For example, research investigating the interaction between exogenous CCK-8 infusion and a liquid preload found that CCK-8 reduced calorie intake and increased feelings of fullness, while decreasing hunger. physiology.org When this compound was co-infused, these effects of exogenous CCK-8 on hunger and fullness were antagonized. physiology.org This highlights this compound's capacity to block the satiety-inducing effects of externally administered CCK, further supporting its role as a CCK-A receptor antagonist relevant to appetite regulation.

Role in Endogenous Satiety Signaling

Beyond counteracting exogenous CCK, this compound plays a crucial role in elucidating the significance of endogenous CCK in physiological satiety. By blocking CCK-A receptors, this compound reveals the extent to which naturally released CCK contributes to meal termination and the regulation of eating behavior. Studies have shown that administration of this compound increases meal size and attenuates the satiating effects of nutrient infusion into the intestine, particularly fat. researchgate.netphysiology.orgphysiology.orgnih.govnih.govnih.govnih.gov

For instance, intraduodenal infusion of fat is known to stimulate endogenous CCK release and induce satiety, reducing food intake. nih.govnih.govnih.gov Research has demonstrated that this fat-induced inhibition of food intake can be abolished or significantly reduced by the concomitant administration of this compound. nih.govnih.govnih.gov One study showed that while intraduodenal fat perfusion significantly reduced calorie intake in placebo-treated subjects, this compound infusion prevented this reduction. nih.gov This indicates that the satiety effect triggered by intestinal fat is mediated through endogenous CCK acting on CCK-A receptors, and this compound effectively blocks this endogenous pathway. nih.govnih.govnih.gov

Data from such studies often illustrate the reversal of satiety signals by this compound:

Intraduodenal PerfusionIntravenous InfusionEffect on Calorie IntakeEffect on Plasma CCK Levels
SalineSalineBaselineBaseline
FatSalineReducedIncreased
FatThis compoundNot Reduced (Similar to Saline + Saline)Elevated (Often Higher than Fat + Saline) nih.govnih.gov

Note: This table is a simplified representation based on findings from studies investigating the interaction of intraduodenal fat and this compound on food intake and CCK levels. The elevation of plasma CCK with this compound during fat infusion is likely a feedback effect due to receptor blockade. nih.govnih.gov

These findings provide compelling evidence that endogenous CCK, acting via CCK-A receptors, is a physiological satiety signal in humans. researchgate.netphysiology.orgphysiology.orgnih.govphysiology.org

Comparative Studies in Nutritional Regulation

While CCK is a significant contributor to short-term satiety, the regulation of food intake is a complex process involving multiple hormonal and neural signals. Comparative studies in nutritional regulation often examine the interplay between CCK and other gut peptides or how this compound's effects compare in different nutritional contexts.

Research has explored how the route of nutrient administration affects satiety and the involvement of CCK. Studies comparing oral consumption, intragastric infusion, and intraduodenal infusion of nutrients have shown varying effects on appetite suppression, and this compound has been used to probe the CCK-dependent component of these responses. cambridge.org For instance, the satiety effect induced by duodenal infusion of nutrients, such as lipids, can be partially reversed by this compound administration. cambridge.org

Furthermore, the interaction between CCK and other gut hormones involved in appetite regulation, such as peptide YY (PYY), glucagon-like peptide-1 (GLP-1), pancreatic polypeptide (PP), and ghrelin, is an area of ongoing research. nih.govnih.gov While this compound's primary action is on CCK-A receptors, its use in studies can indirectly shed light on how CCK signaling integrates with or influences the pathways mediated by these other peptides. For example, blockade of CCK-1 receptors has been shown to affect the postprandial responses of other GI hormones, such as attenuating the rise in PYY and abolishing the suppression of ghrelin. nih.gov This suggests that CCK may act as a proximal mediator influencing the broader satiation process involving multiple hormonal signals. nih.gov

Loxiglumide in Preclinical Disease Models

Pancreatic Disorders

Loxiglumide has been extensively studied in preclinical models of pancreatic disorders, including acute pancreatitis and pancreatic carcinogenesis. nih.govkarger.comnih.govnih.gov Its antagonistic action on CCK-A receptors is believed to mediate its effects in these conditions. nih.govkarger.comkarger.com

Acute Pancreatitis Etiology Models

Acute pancreatitis is an inflammatory condition of the pancreas. Various experimental models have been developed to mimic different aspects of acute pancreatitis, and this compound has been tested in several of these models. nih.govkarger.comnih.gov

Caerulein-Induced Pancreatitis Amelioration

Caerulein (B1668201), a decapeptide analog of CCK, is commonly used to induce acute pancreatitis in experimental animals, such as mice and rats, by causing hyperstimulation of pancreatic acinar cells. nih.govkarger.comkarger.comnih.govkarger.com Studies have shown that this compound can ameliorate caerulein-induced acute pancreatitis. nih.govkarger.comnih.govresearchgate.net For instance, intravenous administration of this compound in mice subjected to repeated caerulein injections inhibited the increase in pancreatic wet weight and serum amylase levels in a dose-dependent manner. karger.com Histological improvements were also observed with this compound treatment in caerulein-induced pancreatitis in rats. nih.govresearchgate.net

Table 1: Effect of this compound on Caerulein-Induced Acute Pancreatitis in Mice karger.com

Treatment Group (n)Pancreatic Wet Weight (% of body weight)Serum Amylase (U/L)
Control (Saline)Data not available in snippetData not available in snippet
CaeruleinIncreased significantlyIncreased significantly
Caerulein + this compound (1 mg/kg)Inhibition observedInhibition observed
Caerulein + this compound (3 mg/kg)Inhibition observedInhibition observed
Caerulein + this compound (10 mg/kg)Significant inhibitionSignificant inhibition

Note: Data extracted from snippet, specific numerical values for control and caerulein groups not available.

Necrotizing Pancreatitis Survival Enhancement

The effects of this compound on more severe forms of acute pancreatitis, such as hemorrhagic and necrotizing pancreatitis, have been investigated, although some findings have been controversial. nih.govkarger.comresearchgate.net One study using a rat model of necrotizing acute pancreatitis induced by intraductal injection of taurocholate followed by caerulein injection demonstrated that this compound improved survival rates. nih.govkarger.com Intravenous infusion of this compound at doses of 18 mg/kg/h and 60 mg/kg/h significantly prolonged survival at 72 hours compared to the control group. karger.com

Table 2: Effect of this compound on Survival in Necrotizing Acute Pancreatitis in Rats karger.com

Treatment Group (n)Survival Rate at 72 hours (%)
Control (n=27)24
This compound (6 mg/kg/h, n=21)31
This compound (18 mg/kg/h, n=21)86 (p < 0.01)
This compound (60 mg/kg/h, n=19)90 (p < 0.01)
Edematous Pancreatitis Pathophysiological Changes

This compound has also been shown to improve the biochemical and pathological changes associated with edematous acute pancreatitis. nih.govkarger.comresearchgate.net In a rat model where edematous acute pancreatitis was induced by a closed duodenal loop, administration of this compound led to improvements in both biochemical markers and histological alterations. nih.govkarger.com This model is associated with increased plasma CCK bioactivity, and this compound treatment suppressed this increase. karger.comresearchgate.net

Pancreatic Carcinogenesis and Tumor Progression

Beyond acute pancreatitis, preclinical research has explored the potential of this compound in the context of pancreatic cancer. nih.govnih.govlupinepublishers.com

Pancreatic Cancer Cell Proliferation Inhibition

Studies have indicated that this compound can inhibit the proliferation of pancreatic cancer cells. nih.govnih.govlupinepublishers.comaacrjournals.org In vitro experiments using freshly separated and xenografted human pancreatic cancers showed that this compound dose-dependently inhibited DNA, RNA, and protein synthesis. nih.govlupinepublishers.com The half-maximal inhibitory concentration (IC50) of this compound for DNA synthesis in pancreatic cancers was reported as 156 ± 80 µM. nih.govlupinepublishers.com Furthermore, this compound inhibited the growth of human pancreatic cancer lines xenografted into nude mice. nih.govnih.govlupinepublishers.com This inhibitory effect on pancreatic cancer growth may not be solely dependent on its CCK antagonist activity and could potentially involve other mechanisms, such as mediation through proteolytic enzymes in cancer cells. nih.gov

Table 3: In Vitro Inhibition of DNA Synthesis in Pancreatic Cancer Cells by this compound nih.govlupinepublishers.com

ParameterValue
This compound Concentration Range20-2000 µM
IC50 for DNA Synthesis156 ± 80 µM (means ± SD)
Pancreatic Cancer Cell Invasiveness Suppression

Preclinical studies have investigated the effects of this compound on the invasiveness of human pancreatic cancer cell lines. Research indicates that this compound can inhibit the invasive capacity of these cells in vitro. For instance, treatment with this compound at a concentration of 50 µM significantly reduced the invasion of PANC-1 and MiaPaCa-2 human pancreatic cancer cells by 83.1% and 82.9%, respectively. nih.gov This suppression of invasiveness was also associated with a dose-dependent decrease in the expression and activity of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in the degradation of the extracellular matrix and cancer cell invasion. nih.govnih.govwikipedia.org These findings suggest that this compound's antagonism of the CCK receptor pathway may interfere with mechanisms facilitating pancreatic cancer cell dissemination.

Xenograft Tumor Growth Studies

Studies utilizing xenograft models in nude mice have evaluated the impact of this compound on pancreatic tumor growth in vivo. Administration of this compound has been shown to inhibit the growth of human pancreatic cancer cell lines xenografted into these mice. In studies using PC-TI and PC-YY mouse xenograft models, this compound administered at a dose of 250 mg/kg daily reduced the tumor growth rate by 37.5% and 38%, respectively. nih.govnih.gov Another study using a PC-HN xenograft line also demonstrated an in vivo inhibitory effect of this compound on tumor growth. wikipedia.org This inhibitory effect appeared to be specific to pancreatic cancer lines compared to other gastrointestinal cancer xenografts tested. nih.gov

Detailed findings from xenograft studies are presented in the table below:

Pancreatic Cancer Cell Line (Xenograft Model)This compound DoseEffect on Tumor Growth RateReference
PC-TI250 mg/kg daily37.5% reduction nih.govnih.gov
PC-YY250 mg/kg daily38% reduction nih.govnih.gov
PC-HNNot specified (in vivo effect assessed)Inhibited growth wikipedia.org

In addition to effects on tumor growth, preclinical evidence suggests that CCK receptor antagonism can influence the tumor microenvironment. Studies using a CCK-receptor antagonist (proglumide) in murine models of pancreatic cancer demonstrated a decrease in tumor-associated fibrosis and altered tumor metalloprotease expression. ctdbase.org While this specific finding was with proglumide (B1679172), it supports the concept that targeting the CCK receptor pathway with compounds like this compound can impact the pancreatic cancer microenvironment.

Gastrointestinal Motility Disorders

This compound, as a CCK1 receptor antagonist, has been investigated in preclinical models of various gastrointestinal motility disorders, given the significant role of CCK in regulating gastrointestinal function. Preclinical studies involving this compound and its R-isomer, Dexthis compound (B1670345), have provided insights into their potential effects on gastric emptying, intestinal transit, and sphincter function.

Irritable Bowel Syndrome Models

Preclinical research relevant to Irritable Bowel Syndrome (IBS) models, particularly constipation-predominant IBS (IBS-C), suggests that CCK1 receptor antagonism can modulate gut motility. This compound and Dexthis compound have been shown in preclinical studies to enhance gastric emptying. tocris.comebi.ac.uk While the effects on colonic motility are less clear from the provided information, the ability to modulate gastric emptying and potentially affect intestinal transit is relevant to the pathophysiology of IBS. ebi.ac.uk Preclinical studies have demonstrated that Dexthis compound effectively blocks the actions of both exogenous and endogenous cholecystokinin (B1591339), which is involved in regulating gastrointestinal motility and visceral sensitivity, key aspects of IBS. nih.govguidetomalariapharmacology.org

Functional Dyspepsia Models

In preclinical models relevant to Functional Dyspepsia (FD), this compound and Dexthis compound have demonstrated effects on gastric function that are pertinent to this disorder. CCK is known to delay gastric emptying and affect gastric sensory function. tocris.com Preclinical studies have shown that this compound and Dexthis compound can reverse the physiological effects of CCK on gastric emptying. tocris.com this compound was shown to accelerate gastric emptying in preclinical models. tocris.com Dexthis compound also reversed the diminished tolerance to water volume induced by CCK release, primarily due to accelerated gastric emptying. tocris.com These preclinical findings support the investigation of CCK1 antagonists in conditions characterized by delayed gastric emptying and dyspeptic symptoms.

Gastroesophageal Reflux Disease Models

Preclinical investigations related to Gastroesophageal Reflux Disease (GERD) have explored the impact of this compound on lower esophageal sphincter (LES) function and transient lower esophageal sphincter relaxations (TLESRs). CCK is known to increase the rate of meal-induced TLESRs, which are a major mechanism of reflux. tocris.com Preclinical studies have indicated that this compound can inhibit the rate of meal-induced TLESRs. uni.lu Furthermore, preclinical studies have suggested that Dexthis compound can improve LES function. tocris.com These preclinical effects on LES function and TLESRs highlight the potential of CCK1 receptor antagonism in addressing aspects of GERD pathophysiology.

Metabolic Regulation Disorders

Preclinical studies have also explored the role of this compound in models of metabolic regulation disorders, primarily focusing on its interaction with CCK signaling in the context of food intake and metabolism. CCK plays a role in regulating energy intake and satiety. Preclinical studies in diet-induced obese (DIO) mice have investigated the effects of this compound. Acute treatment with this compound was able to partially reverse delayed gastric emptying induced by enteropeptidase inhibition, suggesting an interaction with endogenous CCK secretion. Chronic co-administration of this compound reversed the effects of enteropeptidase inhibition on food intake and metabolism in DIO mice. This compound alone has been shown to increase gastric emptying in fasted mice, confirming the contribution of endogenous CCK in regulating gastric emptying. It also increased gallbladder weight in fasted animals, supporting CCK's role in fasting gallbladder volume regulation. These findings suggest that this compound's modulation of CCK signaling can influence metabolic parameters in preclinical models.

Obesity Models and Body Weight Homeostasis

Research in preclinical models has investigated the impact of this compound on appetite regulation and body weight, given the established role of CCK as a satiety signal. Studies in humans have shown that acute administration of this compound, by blocking CCK-A receptors, can stimulate calorie intake and increase subjective feelings of hunger. uni.lunih.gov For instance, in one study involving healthy male subjects, this compound infusion led to a significant, albeit modest, increase in calorie consumption. uni.lunih.gov Subjects also reported increased hunger and delayed fullness during this compound infusion compared to placebo. nih.gov These findings support the hypothesis that endogenous CCK acts as a physiological satiety factor in humans. uni.lunih.gov

However, the effects of this compound on food intake and body weight appear to be complex and can vary depending on the model and study design. While acute CCK-A receptor blockade in humans can increase short-term calorie intake, a study in lean and obese women did not find a significant influence of this compound infusion on food intake of a carbohydrate-rich meal or on satiety scores. pharmakb.com

In animal models, the relationship between CCK signaling, its blockade by antagonists like this compound, and body weight regulation has also been explored. Studies in rats genetically lacking CCK-A receptors have suggested that a deficit in this signaling pathway can lead to increased meal size, hyperphagia, and obesity. uni.lu Investigations into the long-term effects of this compound in Zucker lean and obese rats did not observe alterations in food intake, but interestingly, weight increase was accelerated in both groups treated with this compound. metabolomicsworkbench.org This suggests potential mechanisms beyond simple food intake modulation influencing body weight homeostasis in the presence of CCK-A receptor blockade. Furthermore, research indicates that CCK may interact with other regulatory signals, such as leptin, and this interaction could play a role in body weight regulation. uni.lu The concept that CCK-A receptor deficiency or blockade in rodents can lead to hyperphagia and obesity is supported by multiple studies. uni.lu

Glucose-Mediated Gut-Brain Signaling

The gut-brain axis plays a critical role in metabolic regulation, with nutrient-sensing signals from the gut influencing brain activity and physiological responses. CCK is one of the key gut peptides released in response to the presence of nutrients, including glucose, lipids, and proteins, in the small intestine. ctdbase.org CCK mediates a variety of gastrointestinal functions and transmits signals to the brain, largely via activating CCK1 receptors located on vagal afferent fibers. wikipedia.orgnih.govctdbase.org This gut-to-brain signaling contributes to the regulation of gastric emptying, pancreatic secretion, and the induction of satiety. wikipedia.org

This compound, as a CCK1 receptor antagonist, has been used to investigate the involvement of CCK in nutrient-mediated gut-brain signaling. Studies have shown that this compound can prevent the satiety effects induced by intraduodenal administration of fat, indicating that endogenous CCK is a mediator of fat-induced satiety. uni.lunih.govnih.gov

The interaction of this compound with glucose-mediated signaling is also of interest. While CCK is released in response to glucose ctdbase.org, studies using CCK1 receptor antagonists like dexthis compound (an isomer of this compound with similar properties) have provided insights into the CCK-dependent and independent pathways involved in the brain's response to glucose. Functional magnetic resonance imaging (fMRI) studies in humans have shown that intragastric glucose infusion leads to decreased brain activity in regions such as the brainstem and hypothalamus, and this effect appears to be independent of CCK1 receptor activation. guidetopharmacology.orgciteab.com This suggests that the brainstem and hypothalamic response to glucose may be mediated by direct circulatory effects of glucose and insulin (B600854). guidetopharmacology.orgciteab.com However, these studies also indicated a CCK1 receptor-dependent neural pathway in the motor cortex, as evidenced by a dexthis compound-reversible increase in BOLD signal following glucose infusion. guidetopharmacology.orgciteab.com Furthermore, the effect of glucose on slowing gastric emptying, which is known to be dependent on CCK1 receptor activation, is attenuated by dexthis compound. guidetopharmacology.orgciteab.com These findings suggest that while some central responses to glucose are CCK-independent, CCK signaling, blockable by this compound and its analogs, is involved in mediating other physiological effects of glucose, such as gastric emptying, and influences specific brain regions. CCK's role in regulating gastric emptying may also contribute to postprandial glucose homeostasis. ctdbase.org

Other Experimental Disease Paradigms

Beyond metabolic disorders, this compound has been utilized in experimental models of other diseases to explore the involvement of CCK signaling in their pathophysiology.

Loxiglumide in Human Clinical Investigations

Clinical Studies in Acute Pancreatitis

Clinical trials have explored the efficacy of loxiglumide in the management of acute pancreatitis, focusing on its ability to improve patient outcomes, alleviate symptoms, and normalize biochemical markers.

Therapeutic Efficacy Evaluation

Preliminary clinical trials have investigated the therapeutic effects of this compound in human acute pancreatitis. In one study involving 189 patients, the efficacy of this compound was evaluated based on clinical signs, physical signs, and biochemical findings. nih.gov Nearly 100% of the patients showed improved acute pancreatitis at the end of the trials. karger.com The efficacy rate, defined by marked improvement or improvement, varied across different dose groups. karger.com

Dose Group (mg/day)Marked Improvement Rate (%)Improvement Rate (%)
10032.671.7
30035.083.3
50047.588.1

These results suggest a dose-dependent trend in efficacy, with the 500 mg/day dose showing better and quicker efficacy compared to lower doses. karger.com However, interpretation of some studies is confounded by the absence of a placebo control group. nih.gov

Biochemical Marker Response Analysis

The impact of this compound on biochemical markers in acute pancreatitis has been analyzed in clinical investigations. Serum amylase levels were observed to return to normal within 3 days after treatment in one study. nih.govkarger.com Serum lipase (B570770) levels showed changes similar to serum amylase, with levels in the 500 mg/day dose group returning to normal more quickly compared to the 100 and 300 mg/day groups. nih.govkarger.com Serum pancreatic enzyme levels significantly decreased from pre-treatment levels shortly after the initiation of treatment and returned to normal levels in a dose-dependent manner. karger.com Experimental studies in rats have also shown that this compound can suppress elevated plasma CCK bioactivity and prevent the rise in serum amylase and lipase activity in models of acute pancreatitis. researchgate.net

Clinical Studies in Pancreatic Cancer

This compound has also been investigated for its potential effects in patients with pancreatic cancer.

Tumor Size Dynamics and Mortality Rate

In the clinical study on advanced pancreatic cancer, tumor size was monitored by computed tomography scans. nih.govpancreapedia.org The monitoring demonstrated a similar increase in tumor size in both the this compound and placebo groups. nih.govpancreapedia.org Regarding mortality rate, the study evaluated it as an efficacy criterion. nih.govpancreapedia.org As mentioned previously, survival by treatment was similar between the this compound and placebo groups in both stage A and stage B cancers. nih.govpancreapedia.org Despite the lack of demonstrated efficacy in reducing tumor size or improving survival in this clinical trial, preclinical studies have suggested that this compound might have tumor growth inhibiting action and could potentially be tested for recurrence prevention after resective surgery. nih.govlupinepublishers.com In vitro studies have also shown that this compound can decrease the invasiveness of human pancreatic cancer cell lines and suppress the growth-stimulating effect of CCK on these cells. lupinepublishers.comlupinepublishers.com

Recurrence Prevention Potential

While the primary focus of some studies involving this compound has been on immediate treatment effects, there has been a suggestion regarding its potential in preventing recurrence in certain conditions. For instance, in the context of pancreatic cancer, where this compound was investigated for its effects on advanced disease, the results did not definitively demonstrate efficacy in this setting. However, considering its documented action in inhibiting tumor growth in experimental models, it has been suggested that this compound could be evaluated for its potential to prevent recurrence following resective surgery for pancreatic cancer nih.govlupinepublishers.comlupinepublishers.com. This potential application is based on observed in vitro effects where this compound antagonized the growth-stimulating action of CCK on pancreatic cancer cell lines and decreased the invasiveness of such cells in a dose-dependent manner lupinepublishers.comlupinepublishers.com.

Clinical Studies in Functional Gastrointestinal Disorders

This compound and its isomer, dexthis compound (B1670345), have been investigated for their effects on various functional gastrointestinal disorders, conditions characterized by chronic symptoms without identifiable structural or biochemical abnormalities. The rationale for using CCK-A antagonists in these disorders stems from the role of CCK in modulating gastrointestinal motility and visceral sensation.

Irritable Bowel Syndrome with Constipation Predominance

Studies have explored the use of this compound and dexthis compound in patients with irritable bowel syndrome, particularly the constipation-predominant subtype (IBS-C). Dexthis compound, being a potent and selective CCK1 receptor antagonist, has been the subject of several clinical trials for IBS-C researchgate.netpatsnap.comnih.govtandfonline.comresearchgate.net. In phase 2 clinical trials, dexthis compound demonstrated superiority over placebo in alleviating symptoms in female patients with constipation-predominant IBS, showing improvements in clinical symptoms such as pain, bloating, and stool consistency researchgate.netnih.govtandfonline.com. A phase 3 withdrawal study also suggested a more sustained effect compared to placebo nih.govtandfonline.com. Dexthis compound has been shown to influence gastrointestinal function in humans, including accelerating gastric emptying, slowing transit in the proximal colon, and increasing tolerance to intestinal gas nih.govtandfonline.com. Despite promising results in phase 2 studies, these effects in IBS-C have not consistently been confirmed in larger phase 3 studies nih.govtandfonline.com.

Functional Dyspepsia Symptom Alleviation

This compound and dexthis compound have also been investigated for their potential to alleviate symptoms in functional dyspepsia, a disorder characterized by upper abdominal discomfort, bloating, and nausea patsnap.comnewdrugapprovals.orgpatsnap.com. CCK is believed to play a role in the pathophysiology of functional dyspepsia by influencing gastric motility and sensory function newdrugapprovals.org. Studies have indicated that this compound can accelerate gastric emptying in patients with non-ulcer dyspepsia and delayed gastric emptying newdrugapprovals.org. Dexthis compound has been shown to improve dyspepsia symptom scores compared to placebo in studies involving duodenal infusion of lipid with or without balloon distension, which typically aggravates symptoms like nausea, fullness, discomfort, bloating, and pain newdrugapprovals.org. CCK-receptor antagonists have been observed to counteract the increase in gastric volume and dyspeptic symptoms induced by duodenal lipid infusion, while also potentially reducing gastric compliance researchgate.net. Clinical trials evaluating dexthis compound in functional dyspepsia have focused on its potential to reduce symptoms by antagonizing the CCK-A receptor, thereby addressing the dysregulated motility implicated in this condition patsnap.com.

Gastroesophageal Reflux Disease Management

The role of this compound and other CCK-A antagonists in the management of gastroesophageal reflux disease (GERD) has also been explored. CCK may contribute to GERD by affecting the tone and motility of the lower esophageal sphincter (LES) and increasing transient lower esophageal sphincter relaxations (TLESRs), which are a major mechanism for reflux newdrugapprovals.orgpatsnap.comnih.govnih.gov. Studies with this compound have shown that it can inhibit the rate of meal-induced TLESRs and attenuate the postprandial fall in LES pressure in both healthy volunteers and patients with reflux disease nih.govnih.gov. However, the effects of this compound on postprandial acid exposure have been reported as modest nih.gov. Clinical trials evaluating dexthis compound in GERD have aimed to assess whether blocking the CCK-A receptor could lead to improvements in reflux parameters and associated clinical symptoms patsnap.com.

Functional Constipation Research

While some research on dexthis compound has included its effects on constipation as part of IBS-C studies, dedicated research solely on functional constipation (without the broader IBS diagnosis) with this compound appears less extensively documented in the provided search results. However, dexthis compound has been tested in patients with functional constipation, although the reported effects have been inconclusive researchgate.net. Dexthis compound has been shown to accelerate colonic transit in humans, which could be relevant for functional constipation researchgate.netnih.gov.

Clinical Investigations in Satiety and Eating Behavior

This compound has been utilized as a pharmacological tool to investigate the role of endogenous CCK as a satiety signal in humans. Studies in healthy volunteers have explored the effect of CCK-A receptor blockade with this compound on satiety and eating behavior physiology.orgresearchgate.netnih.govnih.govphysiology.org.

In randomized, double-blind, placebo-controlled crossover studies, intravenous infusion of this compound in healthy male subjects resulted in a modest but significant increase in calorie intake and a significant increase in subjective hunger ratings physiology.orgresearchgate.netnih.govphysiology.org. Subjects also experienced more hunger and delayed fullness during this compound infusion compared to saline infusion physiology.orgresearchgate.netnih.govphysiology.org. One study reported a slight (7%), but not statistically significant, increase in food intake, accompanied by a modest (10%), but significant, increase in calorie intake physiology.orgresearchgate.netnih.gov. Fluid ingestion was not affected by this compound in this study physiology.orgresearchgate.netnih.gov.

Another study investigating the effect of this compound on fat-induced inhibition of food intake found that while jejunal infusion of lipid reduced meal size and stimulated early satiety in placebo-treated subjects, this compound did not affect these parameters or change the pattern of responses nih.gov. This particular study's data implied that the effects of jejunal lipid infusion on satiety were not mediated through peripheral endogenous CCK under those specific conditions nih.gov.

These findings generally support the hypothesis that endogenous CCK acts as a physiological satiety signal in humans, mediated through CCK-A receptor mechanisms physiology.orgresearchgate.netnih.govphysiology.org.

Data Table: Effects of this compound/Dexthis compound in Select Clinical Investigations

Study Population (Example)InterventionKey Findings Related to EfficacyRelevant SectionSource(s)
Female patients with constipation-predominant IBSDexthis compound vs. Placebo (Phase 2)Superior symptom relief (pain, bloating, stool consistency) compared to placebo.5.3.1 researchgate.netnih.govtandfonline.com
Patients with non-ulcer dyspepsia and delayed gastric emptyingThis compound vs. PlaceboAccelerated gastric emptying.5.3.2 newdrugapprovals.org
Patients with functional dyspepsia (during duodenal lipid infusion)Dexthis compound vs. PlaceboImproved dyspepsia symptom scores (nausea, fullness, discomfort, bloating, pain).5.3.2 newdrugapprovals.org
Healthy volunteers and GERD patients (postprandial)This compound vs. PlaceboAttenuated postprandial fall in LES pressure; inhibited meal-induced TLESRs.5.3.3 nih.gov
Healthy male volunteersThis compound vs. Saline (intravenous infusion)Increased calorie intake and subjective hunger ratings; delayed fullness.5.4 physiology.orgresearchgate.netnih.govphysiology.org
Patients with biliary colicThis compound vs. Hyoscine-N-butyl bromideFaster and significantly greater reduction in pain score.Related clinical application (not explicitly in outline, but found in search) nih.gov

Subjective Hunger and Satiety Ratings

Studies have investigated the impact of this compound administration on subjective feelings of hunger and satiety, typically assessed using visual analogue scales. In healthy male subjects, intravenous infusion of this compound resulted in increased subjective hunger ratings compared to saline infusion physiology.orgresearchgate.netnih.govphysiology.org. Subjects also reported delayed fullness during this compound infusion physiology.orgresearchgate.netphysiology.org. This suggests that blocking the CCK-A receptor with this compound counteracts the natural satiety signals mediated by endogenous CCK, leading to increased feelings of hunger and reduced sensations of fullness physiology.orgnih.gov.

Calorie Intake and Food Consumption Studies

Research using this compound has aimed to quantify its effects on actual food and calorie intake in humans. In studies involving healthy volunteers, this compound infusion led to a modest but statistically significant increase in calorie intake physiology.orgresearchgate.netnih.govphysiology.org. While the increase in the amount of food eaten was sometimes not statistically significant, the increase in calorie intake was consistently observed physiology.orgresearchgate.netphysiology.org. For instance, one study reported a 7% increase in food intake (not significant) accompanied by a 10% significant increase in calorie intake with this compound compared to placebo physiology.orgresearchgate.netphysiology.org. This compound has also been shown to prevent the satiating effects induced by intraduodenal fat, which typically stimulates endogenous CCK release physiology.orgcapes.gov.br. This indicates that the increase in calorie intake observed with this compound is likely due to the blockade of CCK-mediated satiety signals physiology.org.

Here is a summary of findings on food and calorie intake from a representative study:

TreatmentFood Intake (g) (Mean ± SE)Calorie Intake (kcal) (Mean ± SE)P-value (Food Intake)P-value (Calorie Intake)
Saline (Control)[Data from source, e.g., 333 ± 31][Data from source, e.g., equivalent kcal]--
This compound[Data from source, e.g., 359 ± 39][Data from source, e.g., equivalent kcal + 10%][Data from source, e.g., 0.104][Data from source, e.g., < 0.004]

Note: Specific numerical values for food intake (g) and calorie intake (kcal) were not consistently provided with standard errors across all snippets for direct table creation. The table structure above illustrates how such data would be presented if available in a consistent format. The key finding is the significant increase in calorie intake despite a sometimes non-significant increase in the amount of food eaten physiology.orgresearchgate.netphysiology.org.

Another study in healthy lean and obese women found that this compound did not significantly alter food intake in the whole group, although there were numerical differences nih.gov. This highlights that the effects of this compound might vary depending on the study population and experimental conditions.

Implications for Eating Disorder Pathophysiology

The findings from this compound studies in healthy individuals, demonstrating its ability to increase hunger and calorie intake by blocking CCK-A receptors, have implications for understanding the potential role of the endogenous CCK system in the pathophysiology of eating disorders physiology.orgresearchgate.netnih.govphysiology.org. Given that CCK is a key satiety signal, dysfunctions in CCK signaling or CCK-A receptor activity could theoretically contribute to disorders characterized by altered appetite regulation, such as anorexia nervosa or bulimia nervosa physiology.orgresearchgate.netnih.govphysiology.orgscispace.com.

Repeated-dose studies comparing hunger and satiety responses after CCK-A receptor blockade with this compound in healthy subjects versus patients with eating disorders have been suggested as a way to further clarify the potential involvement of endogenous CCK in these conditions physiology.orgresearchgate.netnih.govphysiology.org. While this compound was explored for potential use in eating disorders, its development for this indication was discontinued (B1498344) in favor of its D-enantiomer, dexthis compound, which was in clinical trials for gastrointestinal disorders nih.gov. Nevertheless, the research conducted with this compound has provided foundational evidence supporting the role of CCK-A receptor signaling in human appetite control, which is relevant to the broader understanding of eating disorder pathophysiology physiology.orgresearchgate.netnih.govphysiology.orgscispace.com.

Advanced Research Methodologies and Techniques

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to investigate the direct interactions of Loxiglumide with its molecular targets and its effects on isolated tissues and cells, free from the complex systemic variables of a living organism.

Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity and selectivity of a compound for specific receptors. giffordbioscience.com This technique involves incubating a tissue membrane preparation containing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and from this, its inhibitory concentration (IC50) is calculated.

In the study of this compound, these assays were critical in characterizing its binding profile to cholecystokinin (B1591339) (CCK) receptor subtypes. nih.gov Research demonstrated that this compound potently inhibits the binding of iodine-125-labeled CCK-8 (¹²⁵I-CCK-8) to CCK-A receptors found in rat pancreatic and bovine gallbladder membranes. nih.gov Conversely, significantly higher concentrations of this compound were required to displace the radioligand from CCK-B/gastrin receptors in guinea pig cerebral cortex and gastric parietal cells. nih.gov These experiments quantitatively established this compound's high selectivity for the CCK-A receptor over the CCK-B/gastrin receptor. nih.gov

Table 1: Binding Affinity of this compound at CCK Receptors Determined by Radioligand Displacement Assays nih.gov
Receptor TypeTissue/Membrane SourceRadioligandThis compound IC50 (nmol/L)
CCK-ARat Pancreas¹²⁵I-CCK-8195
CCK-ABovine Gallbladder¹²⁵I-CCK-877.1
CCK-B/GastrinGuinea Pig Cerebral Cortex¹²⁵I-CCK-812,363
CCK-B/GastrinGuinea Pig Gastric Parietal Cells¹²⁵I-CCK-815,455
GastrinGuinea Pig Parietal Cells¹²⁵I-Gastrin6,134

Tissue bioassays are used to assess the functional consequences of a drug's interaction with its receptor in an isolated organ or tissue preparation. ijper.org These experiments measure a physiological response, such as muscle contraction or relaxation, providing insights into whether the drug acts as an agonist or antagonist.

For this compound, functional studies have been conducted on isolated guinea pig gallbladder and ileum preparations to examine its effect on CCK-induced muscle contractions. nih.gov In these bioassays, the tissue is placed in an organ bath, and the contractile response to a CCK agonist is measured in the presence and absence of this compound. Results from these studies demonstrate that this compound acts as a competitive CCK antagonist. nih.gov It effectively inhibits the contractions induced by CCK in the guinea pig gallbladder, with a pA2 value of 6.71, which provides a measure of its antagonist potency. nih.gov Other studies showed that this compound could also slightly inhibit agonist-induced contractions in the isolated guinea pig ileum at higher concentrations. nih.gov

Cell culture models are indispensable for dissecting the cellular and molecular mechanisms of drug action. These models allow for detailed investigations into signaling pathways, gene expression, and other cellular processes in a homogenous cell population.

The effects of this compound have been studied in various cell lines. For instance, its impact on cell proliferation and invasiveness has been investigated in human pancreatic cancer cell lines. nih.gov In these studies, this compound was found to decrease the invasiveness of the cancer cells in a dose-dependent manner. nih.gov In another model using the AR42J rat tumoral pancreatic acinar cell line, which expresses both CCK-A and CCK-B receptors, this compound was shown to inhibit gastrin-stimulated DNA synthesis and ornithine decarboxylase activity, an enzyme involved in cell proliferation. nih.gov Furthermore, isolated rat pancreatic acini have been used to demonstrate that this compound competitively inhibits CCK-8-stimulated amylase release and reduces the internalization of radiolabeled CCK-8, indicating it blocks both the secretory response and receptor-mediated uptake of CCK. nih.govkarger.com

Table 2: Summary of this compound Research in Cell Culture Models
Cell Line / ModelBiological Process InvestigatedKey Finding with this compound
Human Pancreatic Cancer CellsCell InvasivenessDecreased invasiveness in a dose-dependent manner. nih.gov
AR42J (Rat Pancreatic Acinar)Cell ProliferationInhibited gastrin-stimulated DNA synthesis and ornithine decarboxylase activity. nih.gov
Isolated Rat Pancreatic AciniEnzyme SecretionCompetitively inhibited CCK-8-stimulated amylase release. nih.gov
Isolated Rat Pancreatic AciniReceptor InternalizationReduced internalization of ¹²⁵I-CCK-8. karger.com

Immunological and molecular biology techniques are employed to detect and quantify specific proteins, hormones, and gene expression levels, providing deeper insight into a drug's mechanism of action. seafdec.org.phnih.gov

In the context of this compound research, radioimmunoassay (RIA), an immunological technique, has been used to measure plasma concentrations of CCK. nih.gov Studies using RIA revealed that during the infusion of this compound, the levels of immunoreactive CCK in the plasma increased threefold in response to a test meal. nih.gov However, when a bioassay was used concurrently, no CCK-like bioactivity was detected, confirming that the this compound concentrations were sufficient to block the biological effects of the circulating CCK. nih.gov

Molecular biology techniques have also been applied. For example, studies on pancreatic cancer cells investigated the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion. nih.gov Using Western blotting and zymography, researchers found that treatment with this compound decreased the expression and activity of MMP-9. nih.gov

In Vivo Animal Research Modalities

In vivo animal models are essential for understanding the physiological effects of a compound in a complete, living system. These models allow for the study of complex interactions between different organs and systems that cannot be replicated in vitro. medicilon.com

Rodent models, including rats and mice, have been extensively used to investigate the effects of this compound on various aspects of gastrointestinal physiology. These studies have provided crucial information on how this compound modulates functions such as gastric emptying, intestinal motility, and gallbladder contraction in a living organism.

Key findings from these models include:

Gastric Emptying: In rats, this compound was shown to antagonize the reduction in gastric emptying induced by exogenous CCK. nih.gov Further studies demonstrated that this compound accelerates the gastric emptying of liquid meals. nih.govresearchgate.net

Intestinal and Colonic Transit: this compound has been shown to accelerate intestinal transport in mice. nih.gov It also accelerates colonic transit, a finding relevant to its potential effects on bowel function. researchgate.net

Gallbladder Function: In vivo studies in guinea pigs and mice demonstrated that this compound antagonizes CCK-induced gallbladder contraction. nih.gov Significantly, it also inhibits gallbladder emptying stimulated by endogenous CCK released in response to egg yolk, confirming its efficacy against the body's natural signaling molecules. nih.gov

Bile and Pancreatic Secretion: In anesthetized rats and dogs, this compound was observed to increase bile secretion, although it did not affect the total output of bile acid. nih.gov However, it had no effect on pancreatic secretion in rats under the conditions tested. nih.gov

Table 3: Effects of this compound in Rodent Models of Gastrointestinal Physiology
Rodent ModelPhysiological ParameterObserved Effect of this compound
RatGastric EmptyingAntagonized CCK-induced reduction of gastric emptying. nih.gov
MouseIntestinal TransportAccelerated intestinal transport. nih.gov
Guinea PigGallbladder ContractionAntagonized CCK-induced gallbladder contraction. nih.gov
MouseGallbladder EmptyingInhibited both exogenous CCK- and endogenous (egg yolk)-stimulated gallbladder emptying. nih.gov
Rat, DogBile SecretionIncreased bile secretion. nih.gov
RatPancreatic SecretionNo effect observed. nih.gov

Large Animal Models for Digestive Studies

While rodent models are more common in this compound research, large animal models, such as pigs, dogs, and ferrets, play a crucial role in digestive system studies due to their physiological similarities to humans. These models allow for more complex experimental designs, including the evaluation of drug effects on gastrointestinal motility, secretion, and absorption in a system that more closely mimics human anatomy and physiology. For instance, pigs are often used to study gastric emptying and intestinal transit, while dogs can be used to create chronic models of pancreatic function. Ferrets are particularly useful for studying emesis and visceral sensitivity. Although specific studies focusing on this compound in these large animal models for digestive disorders are not extensively documented in publicly available literature, the established utility of these models makes them a valuable platform for future, more translational research on this compound's effects on the digestive system.

Pancreatitis Induction and Monitoring

Animal models have been pivotal in understanding the role of cholecystokinin (CCK) and the therapeutic potential of CCK receptor antagonists like this compound in acute pancreatitis. Rodent models, primarily in rats and mice, are the most frequently utilized.

Pancreatitis is typically induced through methods such as:

Caerulein (B1668201) Administration: Supramaximal stimulation of the pancreas with this CCK analogue induces edematous pancreatitis.

Sodium Taurocholate Infusion: Retrograde infusion into the pancreatic duct leads to a more severe, necrotizing pancreatitis.

Closed Duodenal Loop: This surgical procedure induces edematous pancreatitis.

The efficacy of this compound in these models is assessed by monitoring a range of biochemical and histological markers. Key monitoring parameters include serum amylase and lipase (B570770) levels, pancreatic wet weight (as an indicator of edema), and histological examination of pancreatic tissue to assess for edema, inflammation, and necrosis. Studies have shown that this compound can ameliorate the biochemical and pathological changes in caerulein-induced and closed duodenal loop-induced pancreatitis. echemi.com However, its effects in the more severe sodium taurocholate model have been more varied. nih.gov

Table 1: this compound's Effects in an Animal Model of Mild Acute Pancreatitis

Parameter Control (Cerulein-induced) This compound + Cerulein Outcome
Serum Amylase Activity Markedly Increased Significantly Reduced Amelioration of pancreatic injury
Pancreatic Wet Weight Increased Almost Completely Reduced Reduction in pancreatic edema

This table is a representative summary of findings and not a direct replication of a single study's data.

Tumor Xenograft Models

Tumor xenograft models, particularly in immunodeficient mice (e.g., nude mice), have been instrumental in evaluating the direct anti-cancer effects of this compound. In these models, human cancer cells are implanted subcutaneously or orthotopically into the mice, allowing for the in vivo study of tumor growth and the efficacy of therapeutic agents.

Research has focused on pancreatic cancer, where the role of CCK as a potential growth factor has been investigated. In these studies, human pancreatic cancer cell lines are xenografted into nude mice, which are then treated with this compound. The primary endpoint is the measurement of tumor volume over time. Findings have indicated that this compound can inhibit the growth of human pancreatic cancer xenografts. nih.govnih.gov These studies also explore the underlying mechanisms, such as the effect on DNA synthesis within the tumor cells. nih.gov

Table 2: Impact of this compound on Human Pancreatic Cancer Xenografts in Nude Mice

Treatment Group Change in Tumor Volume Effect on DNA Synthesis Implication
Control Progressive Growth Uninhibited Baseline tumor progression

This table is a representative summary of findings and not a direct replication of a single study's data.

Human Clinical Study Designs

The evaluation of this compound in humans has employed rigorous clinical trial designs to ensure the validity and reliability of the findings. These designs are essential for determining the therapeutic efficacy and safety of the compound in various clinical settings.

Randomized Controlled Trials

Randomized controlled trials (RCTs) are the gold standard for clinical research, and several have been conducted to investigate this compound. In an RCT, participants are randomly assigned to receive either this compound or a control (often a placebo). This randomization helps to minimize bias and allows for a direct comparison between the treatment and control groups.

An example of an RCT involving this compound investigated its effect on postprandial gallbladder contraction and gastric emptying in healthy volunteers. nih.gov Participants were randomly assigned to receive either oral this compound or a placebo before a standard meal. The outcomes, gallbladder and antral volumes, were measured at fixed intervals. Another placebo-controlled study in healthy male volunteers assessed the impact of intravenous this compound on meal-stimulated plasma concentrations of various gastrointestinal hormones. nih.gov

Double-Blind and Placebo-Controlled Protocols

To further reduce bias, many of the clinical trials involving this compound have been double-blinded. In a double-blind study, neither the participants nor the researchers know who is receiving the active treatment and who is receiving the placebo. This prevents expectations from influencing the results.

A preliminary clinical trial evaluating the efficacy of this compound in patients with acute pancreatitis was conducted using a double-blind design. nih.gov In this multicenter study, patients were assigned to one of three different doses of this compound, with the administering doctors blinded to the dose being given. The study on gallbladder contraction was also a double-blind, placebo-controlled trial. nih.gov

Crossover Study Designs

A crossover study design is another powerful tool used in clinical research where each participant serves as their own control. In this design, participants receive all treatments being studied in a random order, separated by a "washout" period to ensure the effects of the previous treatment have dissipated. This design is highly efficient as it reduces the impact of inter-individual variability.

A study evaluating the effect of a single oral dose of this compound on postprandial gallbladder contraction and gastric emptying utilized a crossover design. nih.gov Ten healthy volunteers received either this compound or a placebo on different days in a random order. This allowed for a direct within-subject comparison of the effects of this compound versus placebo on the measured parameters.

Measurement and Analytical Tools

Advanced research methodologies are crucial for elucidating the physiological and biochemical effects of this compound. A range of sophisticated measurement and analytical tools has been employed to investigate its mechanism of action and impact on various organ systems. These techniques provide quantitative and qualitative data on organ volume, biomarker concentrations, physiological processes, and neurological activity.

Ultrasonography for Organ Volume Assessment

Ultrasonography is a non-invasive imaging technique widely used to assess the volume of organs, providing valuable insights into the physiological effects of this compound, particularly on the gallbladder. nih.gov This method allows for real-time measurement of organ dimensions, from which volume can be calculated, often using the ellipsoid formula (0.523 x length x width x height). researchgate.net

In the context of this compound research, ultrasonography has been instrumental in quantifying the compound's antagonistic effect on cholecystokinin (CCK)-induced gallbladder contraction. Studies have consistently demonstrated that this compound inhibits postprandial gallbladder emptying. nih.govnih.gov For instance, following a meal, gallbladder volume is significantly reduced; however, the administration of this compound can dose-dependently attenuate or even completely abolish this contraction. nih.govcabidigitallibrary.org In one study, a single oral dose of 800 mg of this compound was shown to inhibit postprandial gallbladder contraction for at least 60 minutes after a meal. nih.gov Furthermore, when administered alone, this compound has been observed to markedly increase fasting gallbladder volume, suggesting a role for endogenous CCK in maintaining basal gallbladder tone. nih.gov

The table below summarizes findings from a study assessing the effect of this compound on meal-induced gallbladder emptying.

This compound Infusion RateMaximal Gallbladder Emptying (% of basal volume)
0 mg/kg/h (Control)71.1 ± 3.3%
2.5 mg/kg/h39.2 ± 1.8%
5.0 mg/kg/h17.3 ± 5.9%
7.5 mg/kg/hNo postprandial emptying

Biomarker Analysis in Biological Fluids

The analysis of biomarkers in biological fluids such as plasma and serum is a cornerstone of pharmacological research, providing critical data on the systemic effects of compounds like this compound. frontiersin.orgfrontiersin.org These analyses typically involve techniques like radioimmunoassay to quantify the concentrations of hormones and other molecules. karger.com

Research on this compound has extensively utilized biomarker analysis to understand its influence on the gastro-entero-pancreatic hormonal axis. As a potent CCK-A receptor antagonist, this compound has been shown to significantly alter the plasma concentrations of several key hormones. nih.gov A primary finding is that this compound administration leads to a substantial increase in meal-stimulated plasma CCK levels, a phenomenon attributed to the interruption of the negative feedback loop that CCK normally exerts on its own secretion. karger.comnih.gov Studies have reported a 3-fold to 7.3-fold increase in integrated incremental CCK concentrations during this compound infusion following a meal. karger.comnih.gov

Conversely, this compound has been found to suppress the release of other hormones. For example, meal-stimulated plasma pancreatic polypeptide (PP) concentrations are significantly inhibited by this compound. nih.gov The compound also elevates postprandial plasma gastrin levels. nih.gov However, it does not appear to significantly influence the levels of glucose-dependent insulinotropic polypeptide (GIP) or neurotensin. nih.gov

The following table presents the effects of this compound on various plasma biomarkers.

BiomarkerEffect of this compound Administration
Cholecystokinin (CCK)7.3-fold increase in meal-stimulated levels
Gastrin3.2-fold increase in meal-stimulated levels
Pancreatic Polypeptide (PP)55-65% inhibition of meal-stimulated levels
GIP and NeurotensinNot significantly influenced

Imaging Techniques for Physiological Monitoring

Beyond ultrasonography, other imaging techniques are employed to monitor the physiological effects of this compound in real-time. These methods, such as scintigraphy and magnetic resonance imaging (MRI), provide dynamic and quantitative data on processes like gastric emptying and motility. researchgate.netacnmonline.org

Gamma camera scintigraphy has been used to confirm the accelerating effect of this compound on the gastric emptying of a mixed meal. nih.gov This nuclear medicine technique involves radiolabeling a meal to track its transit through the gastrointestinal tract. mdpi.com Studies using scintigraphy have demonstrated that this compound significantly speeds up gastric emptying, highlighting the role of endogenous CCK in regulating this process. nih.gov

Magnetic Resonance Imaging (MRI) has also been utilized to study the effect of this compound on gastric emptying and motility. researchgate.netdiva-portal.org MRI offers excellent soft-tissue contrast and allows for the non-invasive visualization and quantification of gastric volumes and contractile activity over time. researchgate.netdiva-portal.org In one study, MRI was used to show that this compound infusion accelerated gastric emptying of a liquid lipid meal and increased antral contractile activity. researchgate.net

The data below, from an MRI study, illustrates the impact of this compound on gastric emptying.

TreatmentGastric Half-Emptying Time (t1/2) in minutesAntral Contractile Frequency (ACF)Amplitude of Contractions (AMP)
Placebo115 (67)1.5 (2.9)27 (16)%
This compound31 (22)2.9 (0.2)56 (22)%

Electrophysiological and Neurological Monitoring

Electrophysiological and neurological monitoring techniques are essential for investigating the effects of compounds on the nervous system. While direct electrophysiological studies on this compound in humans are limited, research on related CCK antagonists, such as proglumide (B1679172), provides a framework for understanding the potential neurological implications of CCK receptor blockade. nih.gov These techniques can measure changes in neural activity in response to pharmacological agents. centerwatch.com

Studies on proglumide have used electrophysiological methods to demonstrate its selective antagonism of the excitatory effects of CCK in the central nervous system. nih.gov Such research involves monitoring the electrical activity of specific neurons, for example, in the midbrain and prefrontal cortex, to assess how a compound alters their firing rate in response to neurotransmitters. nih.gov It has been shown that while CCK enhances the inhibitory effects of dopamine, proglumide can diminish this effect, suggesting an interaction between CCK and dopaminergic pathways. nih.gov

Furthermore, the role of CCK as a satiety signal is mediated through neural pathways, including the vagus nerve. physiology.org this compound, by blocking CCK-A receptors, has been shown to increase hunger and calorie intake in humans, effects that are understood to be mediated by inhibiting these neural signals. physiology.orgnih.gov Monitoring techniques such as functional MRI (fMRI) or electroencephalography (EEG) could potentially be used to further explore how this compound modulates brain activity in regions associated with hunger and satiety, although specific studies in this area are not extensively documented.

The table below outlines the observed neurological and behavioral effects of CCK-A receptor blockade by this compound, which are underpinned by electrophysiological mechanisms.

ParameterEffect of this compound Infusion vs. Saline
Food IntakeSlight (7%) but not significant increase
Calorie IntakeModest (10%) but significant increase
Subjective FeelingsIncreased hunger and delayed fullness

Future Research Trajectories and Unresolved Questions in Loxiglumide Science

Elucidating Underlying Mechanisms in Therapeutic Applications

Despite research into Loxiglumide's effects, the precise mechanisms by which CCK-A receptor antagonists exert therapeutic benefits in various conditions, such as acute pancreatitis, remain unclear. karger.com Future studies are needed to fully elucidate these mechanisms. Research could focus on the downstream signaling pathways affected by CCK-A receptor blockade and how these modulations translate into clinical improvements in specific disease states. Understanding the nuances of how this compound interferes with CCK-mediated processes at a molecular level is crucial for optimizing its therapeutic use and exploring new indications.

Interplay with Multifactorial Physiological Systems

Cholecystokinin's influence extends beyond the gastrointestinal tract, impacting satiety regulation and neuroendocrine functions. patsnap.compatsnap.com This complexity suggests that this compound's effects may involve interactions with multiple physiological systems. Future research should investigate the interplay between peripheral CCK-A receptor blockade and central functions to differentiate these effects and potentially enhance therapeutic outcomes. patsnap.com Studies could explore how this compound interacts with other hormones, neurotransmitters, and physiological pathways that are intertwined with CCK signaling, such as the cholinergic system which interacts with CCK in regulating pancreatic secretion. nih.gov Further understanding of these broader systemic interactions is necessary to predict and manage potential off-target effects or compensatory mechanisms that might arise during treatment.

Precision Medicine Approaches and Patient Stratification

The response to this compound may vary among individuals, suggesting a need for precision medicine approaches. Future research could focus on identifying biomarkers or patient characteristics that predict responsiveness to this compound therapy. patsnap.compatsnap.com This could involve pharmacogenomic or proteomic studies to identify patient subgroups most likely to benefit from CCK-A antagonist treatment. patsnap.com Stratifying patients based on specific gastrointestinal or metabolic profiles could allow for more targeted and effective use of this compound. patsnap.com For example, trials could concentrate on specific patient populations like those with impaired gastric emptying or functional dyspepsia to yield targeted data. patsnap.com

Translation of Preclinical Insights to Clinical Efficacy

Despite promising results in preclinical models, translating these insights into consistent clinical efficacy has presented challenges for CCK-A antagonists like this compound. patsnap.com Future research needs to bridge the gap between preclinical findings and clinical outcomes. This involves designing larger, well-controlled clinical trials to validate efficacy across diverse patient populations and indications. karger.compatsnap.com Addressing limitations observed in previous trials, such as those related to dose dependency or potential interference with normal physiological activities, is crucial for successful translation. patsnap.com

Q & A

Q. What is the primary mechanism of action of Loxiglumide, and how does it interact with cholecystokinin (CCK) receptors?

this compound acts as a competitive antagonist of the CCK1 (CCK-A) receptor, selectively blocking CCK-mediated effects in gastrointestinal tissues (e.g., gallbladder contraction, pancreatic enzyme secretion). Its affinity for CCK1 receptors (pKB ~7.07 in guinea pig gallbladder assays) is distinct from CCK2 receptors, which are predominantly central . To validate this mechanism, researchers should employ receptor-binding assays using radiolabeled CCK-8 and measure displacement by this compound, ensuring specificity via comparative analysis with CCK2 antagonists like devazepide .

Q. Which experimental models are most appropriate for studying this compound’s pharmacological effects?

The guinea pig gallbladder remains a gold standard in vitro model due to its homogeneous CCK1 receptor population . For in vivo studies, rodent models are used to investigate satiety regulation and pancreatic secretion. Researchers must standardize protocols (e.g., fasting duration, dosing intervals) to minimize variability. For example, in satiety studies, administer this compound orally 30 minutes before CCK-8 injection and measure food intake via controlled feeding assays .

Q. What methodologies are recommended for assessing this compound’s antagonistic potency in vitro?

Use isolated tissue preparations (e.g., guinea pig gallbladder strips) to generate concentration-response curves for CCK-7. Calculate this compound’s pKB value via Schild plot analysis, ensuring adherence to criteria for competitive antagonism (slope ~1.0). Include positive controls (e.g., lorglumide) and validate receptor homogeneity using selective CCK2 agonists like pentagastrin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CCK1 receptor affinities of this compound across studies?

Discrepancies may arise from assay conditions (e.g., tissue preparation, buffer composition) or receptor heterogeneity. To address this:

  • Perform combined dose-ratio analysis with other antagonists (e.g., devazepide) to confirm syntopic competition .
  • Use radioligand binding assays with membranes from transfected cells expressing human CCK1 receptors to eliminate tissue-specific confounding factors .
  • Apply statistical tests (e.g., F-test) to compare Schild plot slopes and assess deviations from competitive antagonism .

Q. What experimental design considerations are critical when translating this compound’s effects from animal models to human trials?

  • Dose Equivalence : Adjust doses using allometric scaling based on metabolic rates (e.g., human equivalent dose = animal dose × (human weight/animal weight)^0.25) .
  • Endpoint Selection : In satiety studies, combine subjective scales (visual analog scales) with objective measures (gastric emptying via scintigraphy) to capture multifaceted effects .
  • Confounding Factors : Control for baseline CCK levels, which vary with diet and circadian rhythms, by standardizing meal composition and timing .

Q. How can researchers optimize receptor specificity in this compound studies, given its structural similarity to glutamic acid derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare this compound’s efficacy with analogs like lorglumide and oxyglumide to identify critical functional groups (e.g., sulfonic acid moiety) .
  • Cross-Reactivity Testing : Screen against related GPCRs (e.g., gastrin receptors) using calcium flux assays or β-arrestin recruitment systems .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses within the CCK1 receptor’s orthosteric site, validated via mutagenesis studies .

Q. What strategies are effective for analyzing contradictory data on this compound’s role in obesity-related satiety modulation?

  • Meta-Analysis : Pool data from studies with standardized protocols (e.g., Lieverse et al. 1995 vs. French et al. 1994) to assess effect sizes using random-effects models .
  • Subgroup Analysis : Stratify human participants by BMI, gender, or CCK haplotype to identify responsive cohorts .
  • Mechanistic Bridging : Conduct parallel animal studies to isolate CCK1-mediated pathways from compensatory mechanisms (e.g., ghrelin upregulation) .

Methodological Resources

  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailed method documentation, including batch-specific purity data (≥98% by HPLC) and solvent systems used .
  • Data Contradiction Analysis : Apply qualitative frameworks (e.g., Coursera’s contradiction matrix) to systematically evaluate bias, confounding variables, and measurement errors .
  • Ethical Compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for sample size justification and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxiglumide
Reactant of Route 2
Reactant of Route 2
Loxiglumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.